tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a pyridine ring substituted with a mercapto and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative.
Addition of the Mercapto Group: The mercapto group is introduced via a thiolation reaction using a thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activity.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(6-phenylthio-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity.
- The chloro and methoxy derivatives have different electronic properties and reactivity profiles, making them suitable for different applications.
- The phenylthio derivative has similar thiol reactivity but with different steric and electronic effects due to the phenyl group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-10-8-13(20)16-9-11(10)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20) |
InChI Key |
GBFGZFGPVLICBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.